molecular formula C12H23NO2 B14620898 2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) CAS No. 60974-94-9

2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)

Cat. No.: B14620898
CAS No.: 60974-94-9
M. Wt: 213.32 g/mol
InChI Key: UIPSZXJXGSZRDZ-UHFFFAOYSA-N
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Description

2,2’-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) is a complex organic compound featuring a bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.1]heptane ring system, which is a common motif in organic chemistry due to its rigidity and unique chemical properties. The compound also contains an azanediyl group and two ethan-1-ol groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through the Diels-Alder reaction, which forms the bicyclic structure. Subsequent functionalization steps introduce the azanediyl and ethan-1-ol groups. Common reagents used in these steps include hydrogenation catalysts, amines, and alcohols under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and reagents are carefully selected to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2’-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The azanediyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

2,2’-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a drug precursor.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2,2’-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) involves its interaction with specific molecular targets. The bicyclic structure provides rigidity, allowing precise binding to enzymes or receptors. The azanediyl group can form hydrogen bonds, enhancing its affinity for biological targets. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) is unique due to its combination of the bicyclic core, azanediyl group, and ethan-1-ol groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

60974-94-9

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

2-[2-bicyclo[2.2.1]heptanylmethyl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C12H23NO2/c14-5-3-13(4-6-15)9-12-8-10-1-2-11(12)7-10/h10-12,14-15H,1-9H2

InChI Key

UIPSZXJXGSZRDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CN(CCO)CCO

Origin of Product

United States

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